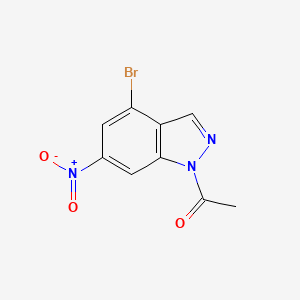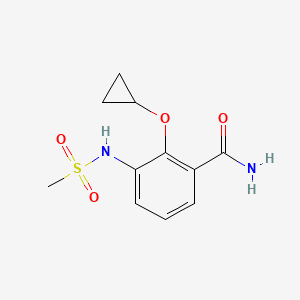
2-Cyclopropoxy-3-(methylsulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-3-(methylsulfonamido)benzamide is a chemical compound with the molecular formula C11H14N2O4S and a molecular weight of 270.30 g/mol . This compound is part of the benzamide class, which is known for its wide range of applications in various fields, including medicine, industry, and research .
Preparation Methods
The synthesis of 2-Cyclopropoxy-3-(methylsulfonamido)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst, such as diatomite earth@IL/ZrCl4, under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times. The industrial production of this compound may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency required for commercial applications .
Chemical Reactions Analysis
2-Cyclopropoxy-3-(methylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamido group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-Cyclopropoxy-3-(methylsulfonamido)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound finds applications in the production of plastics, rubber, and paper.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-(methylsulfonamido)benzamide involves its interaction with specific molecular targets. While detailed studies on this compound’s mechanism are limited, benzamide derivatives typically exert their effects by inhibiting enzymes or interacting with receptors involved in various biological pathways . For instance, some benzamides are known to inhibit trypsin and other proteases, which play a role in inflammatory processes .
Comparison with Similar Compounds
2-Cyclopropoxy-3-(methylsulfonamido)benzamide can be compared with other similar compounds, such as:
2-Cyclopropoxy-N-methyl-3-(methylsulfonamido)benzamide: This compound has a similar structure but includes an additional methyl group on the nitrogen atom.
3-Cyclopropyloxy-2-(methanesulfonamido)-N-methylbenzamide: Another closely related compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H14N2O4S |
|---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-(methanesulfonamido)benzamide |
InChI |
InChI=1S/C11H14N2O4S/c1-18(15,16)13-9-4-2-3-8(11(12)14)10(9)17-7-5-6-7/h2-4,7,13H,5-6H2,1H3,(H2,12,14) |
InChI Key |
GFSVGHGSLNSDCC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1OC2CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


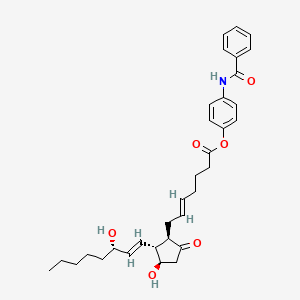
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]acetohydrazide](/img/structure/B14806271.png)
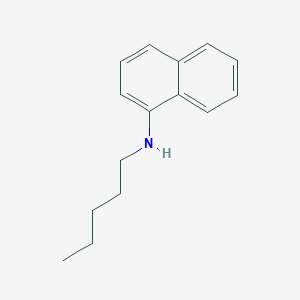
![2-(2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B14806279.png)
![N-(3-(4-Methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14806283.png)
![Dispiro[2.1.2.2]nonan-4-one](/img/structure/B14806284.png)
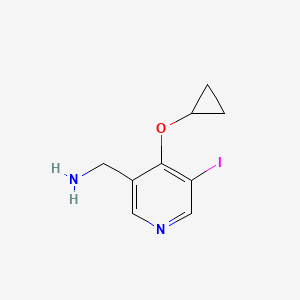
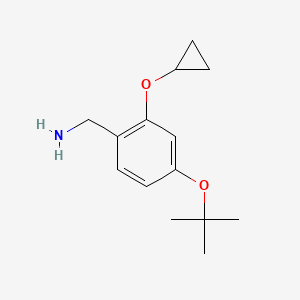
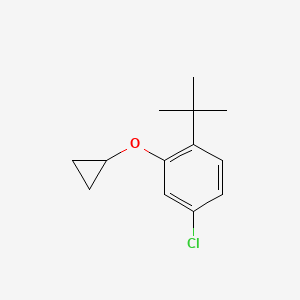
![[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14806317.png)
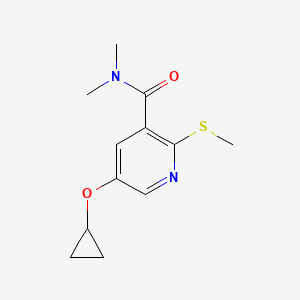
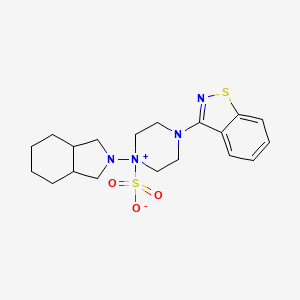
![2-[[6-(7-chloro-5-propylsulfonyltriazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B14806339.png)
